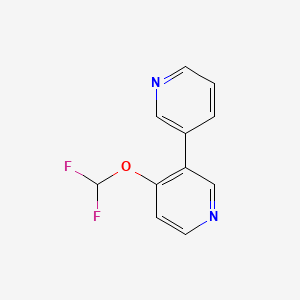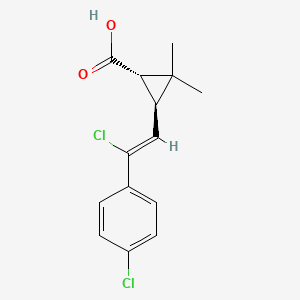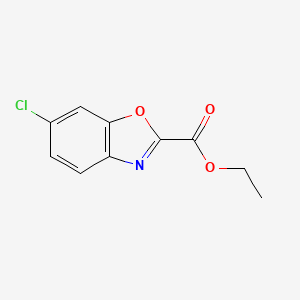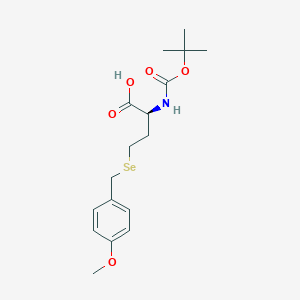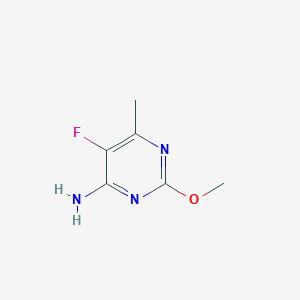
2-(Tert-butoxy)-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-1,2-diphenylethanone is an organic compound that features a tert-butoxy group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-1,2-diphenylethanone can be achieved through the oxidation of aryl olefins using a copper (I) catalyst and tert-butyl hydroperoxide (TBHP). This method provides the desired product in good yields under mild conditions with high selectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-1,2-diphenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) in the presence of a copper (I) catalyst.
Substitution: Potassium tert-butoxide (KOt-Bu) can be used as a strong, bulky base in substitution reactions.
Elimination: The compound can undergo elimination reactions to form less substituted alkenes, favoring the Hofmann product.
Common Reagents and Conditions
Oxidation: Copper (I) catalyst and tert-butyl hydroperoxide (TBHP).
Substitution: Potassium tert-butoxide (KOt-Bu).
Elimination: Potassium tert-butoxide (KOt-Bu).
Major Products Formed
Oxidation: Arylethanone derivatives.
Substitution: Various substituted products depending on the reactants used.
Elimination: Less substituted alkenes (Hofmann product).
Scientific Research Applications
2-(Tert-butoxy)-1,2-diphenylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-1,2-diphenylethanone involves its reactivity as a tert-butoxy group donor. The compound can undergo elimination reactions via the E2 mechanism, where it acts as a strong base to remove protons and form alkenes . The tert-butoxy group can also participate in substitution reactions, where it acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butoxy groups and are used in organic synthesis.
tert-Butyl ethers of renewable diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Uniqueness
2-(Tert-butoxy)-1,2-diphenylethanone is unique due to its specific structure, which combines a tert-butoxy group with a diphenylethanone backbone
Properties
CAS No. |
51891-91-9 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)20-17(15-12-8-5-9-13-15)16(19)14-10-6-4-7-11-14/h4-13,17H,1-3H3 |
InChI Key |
CQDMETPQGYKYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


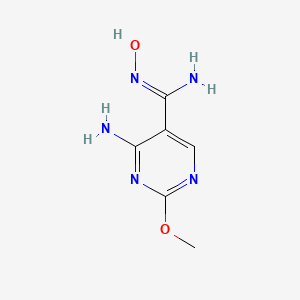
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

